2-Chloroanthracene: A Technical Guide for Researchers
2-Chloroanthracene: A Technical Guide for Researchers
CAS Number: 17135-78-3
This technical guide provides an in-depth overview of 2-Chloroanthracene, a chlorinated aromatic hydrocarbon of interest to researchers in organic synthesis, materials science, and drug discovery. The document outlines its chemical properties, provides detailed experimental protocols for its synthesis and purification, and explores its potential interaction with cellular signaling pathways.
Chemical and Physical Properties
2-Chloroanthracene is a solid, crystalline substance at room temperature. Its properties make it a useful intermediate in the synthesis of more complex organic molecules, including polyfluorenes with applications in organic electronics.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 17135-78-3 | [1] |
| Molecular Formula | C₁₄H₉Cl | [1] |
| Molecular Weight | 212.67 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 221-226 °C | |
| Solubility | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297) | |
| Purity | >98.0% (GC) | [2][3] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and purification of 2-Chloroanthracene. These protocols are based on standard organic chemistry techniques applicable to this class of compounds.
Synthesis of 2-Chloroanthracene via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts, which can be prepared from the corresponding primary aromatic amine.[4][5][6][7][8] This protocol outlines the synthesis of 2-Chloroanthracene from 2-aminoanthracene (B165279).
Materials:
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2-aminoanthracene
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (B80452) (NaNO₂)
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Copper(I) Chloride (CuCl)
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Ice
-
Distilled water
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Sodium Bicarbonate (NaHCO₃) solution
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Dichloromethane (CH₂Cl₂)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Starch-iodide paper
Procedure:
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Diazotization of 2-aminoanthracene:
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In a flask, dissolve a specific molar quantity of 2-aminoanthracene in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5 °C.
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Monitor the reaction with starch-iodide paper. The presence of excess nitrous acid (indicated by the immediate turning of the paper blue-black) signifies the completion of the diazotization.
-
-
Sandmeyer Reaction:
-
In a separate reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., in a 50-60 °C water bath) until the evolution of nitrogen ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the crude 2-Chloroanthracene with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts and wash them with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-Chloroanthracene.
-
A generalized workflow for this synthesis and subsequent purification is depicted below.
Purification of 2-Chloroanthracene
The crude product obtained from the synthesis can be purified by recrystallization or column chromatography.
1. Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.[5][6]
Procedure:
-
Solvent Selection: Test the solubility of the crude 2-Chloroanthracene in various solvents to find a suitable one. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature or below. Toluene or a mixed solvent system like ethanol/water might be suitable.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of 2-Chloroanthracene should form. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
2. Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.[4][8][9]
Procedure:
-
Column Preparation:
-
Pack a chromatography column with a slurry of silica (B1680970) gel or alumina (B75360) in a non-polar solvent (e.g., hexane).
-
Allow the adsorbent to settle, ensuring a level surface.
-
-
Sample Loading:
-
Dissolve the crude 2-Chloroanthracene in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the eluent (e.g., by adding increasing amounts of a more polar solvent like ethyl acetate to the hexane) to move the compounds down the column.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions.
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure 2-Chloroanthracene.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Potential Signaling Pathway Interaction: MAPK/ERK Pathway
While direct studies on the interaction of 2-Chloroanthracene with specific signaling pathways are not extensively documented, research on structurally related compounds provides valuable insights. For instance, the purine (B94841) analogue 2-chloro-2'-deoxyadenosine (CdA) has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway in leukemia cells.[10] This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and apoptosis.[11]
The activation of the ERK/MAPK pathway typically begins with the activation of a receptor tyrosine kinase (RTK) at the cell surface, leading to a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, altering gene expression. Given the structural similarities and the known biological activities of other chlorinated aromatic compounds, it is plausible that 2-Chloroanthracene could also modulate the ERK/MAPK signaling pathway. Further research is warranted to investigate this potential interaction and its downstream consequences.
A simplified representation of the canonical ERK/MAPK signaling pathway is provided below.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to ERK dynamics, part 2: downstream decoding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mt.com [mt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bohr.winthrop.edu [bohr.winthrop.edu]
- 10. mdpi.com [mdpi.com]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
